3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a 4-nitro-1H-pyrazole ring at position 2.
Properties
IUPAC Name |
3-chloro-2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-7-1-5(9(11,12)13)2-14-8(7)16-4-6(3-15-16)17(18)19/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGWSDPFKXHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-nitro-1H-pyrazole, which can be synthesized from hydrazine and a β-diketone.
Substitution on the Pyridine Ring: The pyrazole derivative is then reacted with a chlorinated pyridine derivative under conditions that promote nucleophilic substitution.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in acetic acid.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Reduction of Nitro Group: 3-chloro-2-(4-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Substitution of Chloro Group: 3-amino-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Scientific Research Applications
Synthetic Chemistry
3-Chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for various chemical modifications, enabling the synthesis of more complex heterocyclic compounds. This is crucial for developing new materials and pharmaceuticals.
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Preliminary studies indicate that it exhibits significant antimicrobial activity against various pathogens. The presence of the nitro group is essential for its biological efficacy, as it can be reduced to reactive intermediates that interact with microbial targets.
- Anti-inflammatory Effects : Research has shown that this compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Pharmaceutical Development
Due to its structural characteristics, this compound is being explored for drug development. Its ability to modulate biological pathways makes it a candidate for developing therapeutics targeting various diseases, including infections and inflammatory conditions.
Antimicrobial Evaluation
A study assessed the efficacy of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL, indicating excellent antimicrobial potential.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 0.22 μg/mL | Excellent |
Structure–Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives revealed that modifications to the nitro group significantly influenced biological activity. Variations in substituents led to differences in potency against specific pathogens, highlighting the importance of structural modifications in drug design.
Neuroprotective Potential
Some derivatives of this compound have shown promise in inhibiting JNK3, a kinase implicated in neurodegenerative diseases. This suggests potential applications in neuroprotection and treatment strategies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could participate in redox reactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Compounds with pyridine cores modified by chloro and trifluoromethyl groups exhibit distinct physicochemical and biological properties:
Key Observations :
Heterocyclic Ring Modifications
Replacing the pyrazole ring with other heterocycles alters stability and bioactivity:
Key Observations :
- Imidazole-containing analogs (e.g., CAS 250714-18-2) exhibit lower molecular weights and densities compared to pyrazole derivatives, suggesting differences in packing efficiency and solubility .
- Thioether substituents (e.g., in ) introduce sulfur atoms, which may enhance binding to biological targets or alter metabolic stability .
Functional Group Impact on Herbicidal Activity
Pyridine-pyrazole hybrids are frequently explored for herbicidal applications:
Key Observations :
Key Observations :
Biological Activity
3-Chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. This article delves into the compound’s pharmacological properties, focusing on its antiparasitic, anti-inflammatory, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO. The compound features a pyridine ring substituted with a chloro group, a nitro-substituted pyrazole moiety, and a trifluoromethyl group, which are known to influence its biological activity significantly.
Antiparasitic Activity
Research has indicated that compounds containing the pyrazole nucleus exhibit promising antiparasitic properties. A study focused on trifluoromethylated pyrazole derivatives demonstrated their effectiveness against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. The structure-activity relationship (SAR) analysis revealed that bulky substituents at the para position of the phenyl ring enhance antiparasitic effects, suggesting that modifications to the pyrazole core can lead to improved efficacy against these pathogens .
Case Study: Antiparasitic Efficacy
A series of synthesized derivatives were evaluated for their in vitro activity. Among them, those with a 2-amino-1,3,4-thiadiazole nucleus exhibited superior potency compared to thiosemicarbazone derivatives. This finding underscores the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Recent studies have shown that certain pyrazole compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. For instance, derivatives with a trifluoromethyl group have demonstrated significant COX-2 selectivity, indicating their potential as anti-inflammatory agents with reduced gastrointestinal toxicity .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 Inhibition (IC50 μg/mL) | COX-2 Inhibition (IC50 μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | 60.56 | 54.65 | 1.11 |
| Compound B | 57.24 | 50.00 | 1.14 |
| Compound C | 69.15 | 45.00 | 1.54 |
This table illustrates the comparative anti-inflammatory activities of selected compounds, highlighting their potential therapeutic applications.
Other Biological Activities
In addition to antiparasitic and anti-inflammatory effects, pyrazole derivatives have been explored for various other biological activities including:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against bacterial strains.
- Anticancer Potential : Preliminary research suggests certain derivatives may inhibit cancer cell proliferation.
The presence of fluorine atoms in organic compounds often enhances their chemical stability and biological activity. The trifluoromethyl group in particular is associated with improved pharmacokinetic profiles .
Q & A
Q. What are the common synthetic routes for 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine?
A typical synthesis involves multi-step reactions starting with halogenated pyridine precursors. For example:
- Step 1 : React 3-chloro-5-(trifluoromethyl)pyridine with a nitro-substituted pyrazole derivative under nucleophilic aromatic substitution conditions.
- Step 2 : Use dichloromethane as a solvent and a base (e.g., K₂CO₃) to facilitate the coupling reaction .
- Step 3 : Purify the product via silica gel column chromatography (petroleum ether/ethyl acetate gradients) to isolate the target compound .
Key challenges include controlling regioselectivity and avoiding side reactions from the electron-withdrawing trifluoromethyl and nitro groups.
Q. How can this compound be characterized using spectroscopic methods?
- 1H/13C/19F NMR : The nitro group’s deshielding effect shifts aromatic proton signals downfield (e.g., δ 8.5–9.0 ppm for pyrazole protons). The trifluoromethyl group appears as a quartet in 19F NMR (δ -60 to -65 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z 347.02) .
Q. What biological activities are associated with pyridine-pyrazole hybrids?
Similar compounds exhibit:
- Antimicrobial Activity : Inhibition of fungal pathogens (e.g., Candida albicans) via disruption of membrane integrity .
- Agrochemical Potential : Trifluoromethylpyridine derivatives (e.g., pyridalyl) act as insecticides by targeting mitochondrial electron transport .
- Antioxidant Properties : DPPH radical scavenging (IC50 ~50–100 μM) due to electron-rich pyrazole moieties .
Advanced Questions
Q. How do the nitro and trifluoromethyl groups influence reactivity in substitution reactions?
- Nitro Group : Strong electron-withdrawing effect deactivates the pyridine ring, directing nucleophilic attacks to the less hindered positions (e.g., para to chlorine).
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but reduces solubility in polar solvents.
- Methodological Insight : Use Pd-catalyzed C–H arylation (e.g., with arylboronic acids) to functionalize the pyridine ring selectively. Optimize conditions with PdCl(C₃H₅)(dppb) and K₂CO₃ in toluene/MeOH .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : Low melting point (~60–70°C) and polymorphism due to flexible pyrazole substituents.
- Solutions :
Q. How to design stability studies under varying pH conditions?
- Experimental Design :
- Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., nitro group reduction or pyrazole ring cleavage).
- Key Finding**: Stability decreases at pH >10 due to hydroxide-mediated nitro group displacement .
Q. How does the compound’s electronic structure impact its herbicidal activity?
- Computational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
